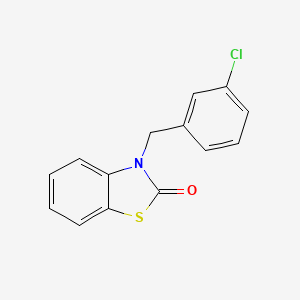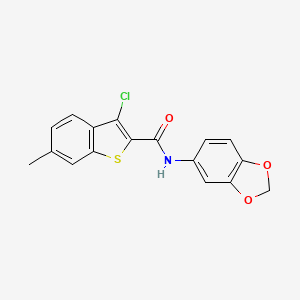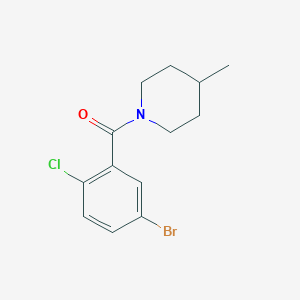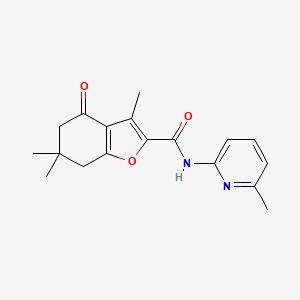
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a synthetic compound that belongs to the class of amides. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. The compound has shown promising results in preclinical studies and is being investigated for its potential use in cancer treatment.
作用机制
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in the inhibition of ribosomal RNA synthesis and subsequently, the inhibition of protein synthesis. The compound has been shown to selectively target cancer cells with high levels of ribosomal RNA synthesis, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
实验室实验的优点和局限性
One advantage of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is its selectivity towards cancer cells with high levels of ribosomal RNA synthesis. This makes it a promising candidate for cancer treatment with potentially fewer side effects than traditional chemotherapy. However, one limitation is that the compound has poor solubility in water, which can make dosing and administration difficult.
未来方向
There are several future directions for research on 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide. One direction is the investigation of its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the investigation of its potential use in other diseases, such as neurodegenerative diseases, where RNA polymerase I transcription has been implicated. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of the compound.
Conclusion:
In conclusion, 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide is a promising compound with potential use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in cancer treatment and other diseases.
合成方法
The synthesis of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide involves the reaction of cyclohexyl isocyanate with 2,5-dimethylphenylacetic acid in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate which is then converted to the final product by the addition of a reducing agent. The yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
The potential use of 3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide in cancer treatment has been extensively investigated in preclinical studies. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, ovarian cancer, and multiple myeloma. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy.
属性
IUPAC Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-8-9-14(2)16(12-13)18-17(19)11-10-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUKSLHUEJQUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2,5-dimethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)


![N-{[(3-methoxyphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5705794.png)



![3,5-dimethyl-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5705812.png)

![3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5705824.png)

![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)

